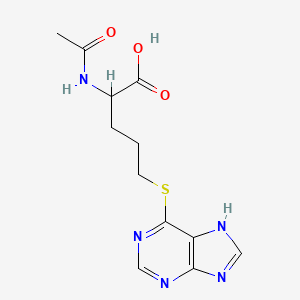

N-Acetyl-5-(9H-purin-6-ylthio)norvaline

Description

N-Acetyl-5-(9H-purin-6-ylthio)norvaline is a synthetic compound combining a norvaline backbone with an N-acetyl group and a 9H-purin-6-ylthio substituent. Norvaline, a non-proteinogenic branched-chain amino acid analog, is known to accumulate under metabolic stress conditions such as oxygen limitation and glucose excess, particularly in recombinant Escherichia coli systems .

Properties

CAS No. |

20977-22-4 |

|---|---|

Molecular Formula |

C12H15N5O3S |

Molecular Weight |

309.35 g/mol |

IUPAC Name |

2-acetamido-5-(7H-purin-6-ylsulfanyl)pentanoic acid |

InChI |

InChI=1S/C12H15N5O3S/c1-7(18)17-8(12(19)20)3-2-4-21-11-9-10(14-5-13-9)15-6-16-11/h5-6,8H,2-4H2,1H3,(H,17,18)(H,19,20)(H,13,14,15,16) |

InChI Key |

LYCDMFSYQJBFFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CCCSC1=NC=NC2=C1NC=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-5-(9H-purin-6-ylthio)norvaline typically involves the reaction of purine-6-thiol with N-(chloroacetyl) dipeptide esters. The reaction is carried out in an aqueous medium in the presence of alkaline agents such as sodium hydroxide, carbonate, or bicarbonate . The reaction conditions must be carefully controlled to preserve the ester grouping, often requiring the use of triethylamine in precise amounts .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-5-(9H-purin-6-ylthio)norvaline can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the purine base or the thioether linkage.

Substitution: The acetyl group or the purine base can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine base or the acetyl group .

Scientific Research Applications

N-Acetyl-5-(9H-purin-6-ylthio)norvaline has several scientific research applications:

Chemistry: It is used as a model compound to study thioether linkages and their reactivity.

Biology: The compound can be used to investigate the role of purine derivatives in biological systems.

Mechanism of Action

The mechanism of action of N-Acetyl-5-(9H-purin-6-ylthio)norvaline involves its interaction with specific molecular targets and pathways. The purine base can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thioether linkage may also play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

N9-[4'-Chloro-2'-butynyl-1'-yl]-6-chloropurine

N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

- Structure : Combines a purine core with a bulky tetrahydronaphthalenyl-substituted isoxazole .

- Activity: Acts as a competitive XO inhibitor (nanomolar inhibition constant) due to hydrophobic interactions in the enzyme’s active site .

- Key Differences: The isoxazole-carboxamide group replaces the thioether linkage and norvaline chain, suggesting divergent target selectivity.

Functional Analogs: Norvaline Derivatives

Free Norvaline

Acetylated Norvaline Derivatives

- Example: Acetyl-norvaline conjugates in metabolic studies show altered solubility and reduced misincorporation into proteins during biopharmaceutical production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.